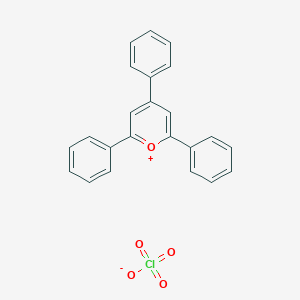

2,4,6-Triphenylpyrylium perchlorate

Description

Properties

IUPAC Name |

2,4,6-triphenylpyrylium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWQSKNALFXODO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061724 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-88-4 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triphenylpyrylium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrylium, perchlorate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIPHENYLPYRYLIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM3CD3TVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,4,6-Triphenylpyrylium Perchlorate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,4,6-Triphenylpyrylium perchlorate is a high-energy material that can be explosive and is sensitive to shock and friction.[1] All experimental work involving this and other organic perchlorate salts should be conducted by trained professionals with appropriate safety measures, including the use of safety shields, blast protection, and personal protective equipment.[1] Handling of the dry perchlorate salt should be minimized; it should not be scraped, crushed, or subjected to grinding actions.[1] Whenever possible, the use of safer, non-explosive counterions such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) is strongly recommended.[2]

Introduction

Pyrylium salts are a class of cationic heterocyclic compounds that serve as versatile intermediates in organic synthesis, particularly for the preparation of other heterocycles like pyridines and pyridinium salts.[3][4] Among these, 2,4,6-triphenylpyrylium salts are notable for their applications as photosensitizers, photocatalysts, and building blocks for functional materials.[2][4] This guide provides a detailed overview of the primary synthesis methods for this compound, focusing on the underlying chemical pathways, experimental protocols, and comparative data.

Core Synthesis Pathways

The formation of the 2,4,6-trisubstituted pyrylium ring generally proceeds through the acid-catalyzed condensation and cyclization of 1,5-dicarbonyl compounds. These diketone intermediates can be formed in situ from simpler precursors. The two most prevalent strategies involve either a one-pot reaction of an aryl methyl ketone and an aryl aldehyde or a two-step approach via the pre-synthesis of a chalcone (an α,β-unsaturated ketone).[5]

The general reaction mechanism involves an initial aldol condensation to form a chalcone, followed by a Michael addition of a second ketone equivalent to form the 1,5-dicarbonyl intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the pyrylium cation.

Synthesis Methodologies and Data

While the synthesis of the 2,4,6-triphenylpyrylium cation is well-documented, many modern procedures preferentially use tetrafluoroborate (BF₄⁻) or tosylate (OTs⁻) as the counterion due to the explosive hazard associated with perchlorate (ClO₄⁻).[5][6][7] The synthesis of the perchlorate salt follows analogous pathways, substituting the acid catalyst for perchloric acid (HClO₄).

The following table summarizes various methods for synthesizing the 2,4,6-triphenylpyrylium cation with different counterions. This data is provided for comparative analysis of reaction conditions and yields.

| Method | Reactants | Acid / Catalyst | Solvent | Conditions | Yield | Counterion | Reference |

| One-Pot | Benzalacetophenone (Chalcone), Acetophenone | HBF₄ (52% ethereal soln.) | 1,2-Dichloroethane | 70-75°C, 30 min | 63-68% | BF₄⁻ | [6] |

| One-Pot (Flow) | Benzalacetophenone (Chalcone), Acetophenone | HBF₄·Et₂O | 1,2-Dichloroethane | 110°C, 3-5 min residence | 69-74% | BF₄⁻ | [8] |

| One-Pot | p-Substituted Benzaldehydes, p-Substituted Acetophenones | Tosic Acid | 1,2-Dichloroethane | Reflux, 24h | 17-21% | OTs⁻ | [5] |

| Two-Step | 2,4,6-Triphenylpyrylium Tosylate, HCl | HCl (37%) | Ethanol | Reflux, 30 min | High (from pseudobase) | Cl⁻ | [7] |

| Analogous Perchlorate Synthesis | Benzalacetophenone, Acetophenone | Perchloric Acid (HClO₄) | Acetic Anhydride / Acetic Acid | Exothermic, requires cooling | (Not specified) | ClO₄⁻ | Analogous to[1] |

Detailed Experimental Protocols

Method A: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate (Safer Alternative)

This procedure is a well-established and safer alternative to the perchlorate synthesis, adapted from Organic Syntheses.[6]

Experimental Protocol:

-

In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place benzalacetophenone (208 g, 1.00 mole), acetophenone (60 g, 0.50 mole), and 1,2-dichloroethane (350 ml).

-

Warm the contents of the flask to 70–75°C.

-

Add a 52% ethereal solution of fluoboric acid (160 ml) from the dropping funnel with stirring over a period of 30 minutes.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Cool the fluorescent mixture and allow it to stand overnight in a refrigerator.

-

Collect the crystalline product on a Büchner funnel and wash thoroughly with diethyl ether.

-

An additional quantity of product can be obtained by adding 250 ml of ether to the mother liquor.

-

The total yield is typically 125–135 g (63–68%) of yellow crystals. The product can be recrystallized from 1,2-dichloroethane if higher purity is desired.

Method B: Synthesis of this compound (Hazardous)

This protocol is an inferred procedure based on the general synthesis of pyrylium salts and the specific warnings and conditions for preparing perchlorate salts.[1] Extreme caution is advised.

Experimental Protocol:

-

Safety First: All operations must be conducted behind a certified blast shield. The final product is explosive and must be handled with extreme care, preferably wet with a solvent.

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve benzalacetophenone (1.0 mole) and acetophenone (0.5 mole) in acetic anhydride.

-

Cool the mixture to 0°C using an ice-salt bath.

-

With vigorous stirring, slowly add 70% perchloric acid (approx. 0.5 mole) dropwise from the dropping funnel. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 10°C. Localized heating can lead to an uncontrolled, explosive decomposition.

-

After the addition is complete, allow the mixture to stir at low temperature for several hours.

-

The product will precipitate as a crystalline solid. Collect the crystals by filtration on a Büchner funnel.

-

Wash the collected solid sequentially with a 1:1 mixture of acetic acid and diethyl ether, followed by two washes with diethyl ether.

-

Crucial: Do not allow the product to become fully dry on the funnel under suction. The dry powder is significantly more hazardous.[1] For storage, the crystals should be transferred to a flask, moistened with a solvent like tetrahydrofuran, and stoppered with a cork (not a ground-glass stopper to avoid friction).[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the laboratory synthesis of pyrylium salts.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2,4,6-Triphenylpyrylium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, experimental protocols, and relevant mechanistic pathways of 2,4,6-Triphenylpyrylium perchlorate. This pyrylium salt is a notable organic compound utilized in various scientific applications, including as a photosensitizer in photodynamic therapy (PDT) and as a photocatalyst in organic synthesis.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental settings, influencing factors such as solubility, stability, and photochemical efficiency.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₁₇ClO₄ | [1] |

| Molecular Weight | 408.84 g/mol | [1] |

| Melting Point | Data not consistently available; related tetrafluoroborate salt melts at 250-251 °C. | N/A |

| Appearance | Yellow crystalline solid. | [2] |

| Solubility | Soluble in polar organic solvents like acetonitrile and trifluoroacetic acid.[3][4] Insoluble in water, ethanol, and diethyl ether.[4] | |

| UV-Vis Absorption (λ_max_) | 355 nm, 405 nm (in acetonitrile) | [3] |

| Fluorescence Emission (λ_em_) | 466 nm (when excited at 405 nm in acetonitrile) | [3] |

| LogP | 6.776 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of new applications. The following sections outline protocols for the synthesis and spectroscopic characterization of triarylpyrylium salts.

The synthesis of pyrylium salts can be achieved through several methods. A common and effective approach is the condensation of an acetophenone derivative with a benzaldehyde derivative. While the synthesis of the perchlorate salt specifically is noted to be hazardous due to the explosive nature of perchlorates, the general procedure for analogous salts like the tetrafluoroborate is well-documented and provides a foundational methodology.[2][6]

General One-Pot Synthesis Protocol (adapted from related salts):

-

Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine a benzaldehyde derivative (1 equivalent) and an acetophenone derivative (2 equivalents) in a suitable solvent such as 1,2-dichloroethane.[2]

-

Acid Catalyst Addition: Warm the mixture to approximately 70-75 °C. Slowly add an acid catalyst, such as fluoboric acid for the tetrafluoroborate salt, over 30 minutes with continuous stirring.[2] For other salts, acids like tosic acid can be used.[3]

-

Dehydrocyclization: The reaction mechanism involves an initial condensation to form a chalcone, followed by a Michael addition of a second acetophenone molecule to yield a 1,5-diketone. This intermediate then undergoes acid-catalyzed dehydrocyclization to form the pyrylium ring.[3]

-

Precipitation and Isolation: After the reaction is complete, the mixture is typically cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether.[2]

-

Purification: The crude crystalline product is collected by filtration, washed with ether, and can be further purified by recrystallization from a solvent like 1,2-dichloroethane or acetic acid.[2][3]

Caution: The preparation and handling of perchlorate salts, including this compound, carry a significant risk of explosion and should only be performed by trained personnel with appropriate safety precautions.[6]

UV-Visible Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the pyrylium salt in a spectroscopic-grade solvent (e.g., acetonitrile) at a known concentration (typically in the micromolar range, e.g., 5 x 10⁻⁶ M).[3]

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution in a quartz cuvette (typically 1 cm path length) over a relevant wavelength range (e.g., 300-600 nm).

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max_). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy:

-

Sample Preparation: Use the same solution prepared for UV-Vis absorption analysis.

-

Data Acquisition: In a luminescence spectrometer, set the excitation wavelength to one of the absorption maxima (e.g., 405 nm).[3] Scan the emission spectrum over a longer wavelength range (e.g., 420-700 nm) to capture the full emission profile.

-

Analysis: Determine the wavelength of maximum fluorescence emission (λ_em_). The fluorescence quantum yield can be measured relative to a known standard.

Key Mechanisms and Applications

This compound's utility largely stems from its photochemical properties, where it can act as a potent photosensitizer.

Photodynamic therapy is a therapeutic modality for treating various diseases, including cancer, that uses a photosensitizer, light, and molecular oxygen.[7] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce cellular damage and apoptosis in target tissues.[7][8] Pyrylium salts are effective photosensitizers due to their strong absorption in the visible light spectrum and their ability to generate singlet oxygen efficiently.[8]

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the mechanism of photodynamic action.

Caption: General synthesis workflow for 2,4,6-Triarylpyrylium salts.

Caption: Mechanism of Type II Photodynamic Therapy using a Pyrylium photosensitizer.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 4. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound|1484-88-4|lookchem [lookchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Properties and applications of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4,6-triarylchalcogenopyrylium dyes related in structure to the antitumor agent AA1 as in vitro sensitizers for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2,4,6-Triphenylpyrylium Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-triphenylpyrylium perchlorate in various organic solvents. The information is compiled from available literature and presented to assist researchers in academia and industry. This document outlines qualitative and semi-quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Core Data Presentation

The solubility of this compound is influenced by the nature of the organic solvent. While precise quantitative data is limited in publicly accessible literature, a general understanding of its solubility can be gathered from various sources. The following tables summarize the available qualitative and semi-quantitative solubility information for this compound and its closely related chloride analogue, which can serve as a useful surrogate for estimating solubility trends.

Table 1: Qualitative Solubility of 2,4,6-Triphenylpyrylium Salts

| Compound | Solvent | Solubility Description |

| This compound | Ethanol | Sparingly Soluble |

| Acetic Acid | Sparingly Soluble | |

| Dichloromethane (DCM) | Sparingly Soluble | |

| Toluene | Insoluble | |

| Diethyl Ether | Insoluble | |

| 2,4,6-Triphenylpyrylium Chloride | Methanol | Highly Soluble |

| Ethanol | Highly Soluble | |

| Dichloromethane (DCM) | Highly Soluble | |

| Acetonitrile | Highly Soluble |

Table 2: Semi-Quantitative Solubility of 2,4,6-Triphenylpyrylium Chloride

| Solvent | Concentration Range for Stable Solutions |

| Methanol | (1–4) x 10⁻³ M |

| Ethanol | (1–4) x 10⁻³ M |

| Dichloromethane (DCM) | (1–4) x 10⁻³ M |

| Acetonitrile | (1–4) x 10⁻³ M |

Experimental Protocols

The determination of the solubility of a compound like this compound in organic solvents can be performed using several well-established methods. Below are detailed methodologies for two common and reliable techniques: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a specific volume of a solvent to form a saturated solution at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetonitrile, dichloromethane, methanol, ethanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Vials or flasks with secure caps

-

Oven for drying

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-weighed, solvent-compatible filter (e.g., PTFE for organic solvents) to remove all undissolved solid particles. It is critical to perform this step quickly to avoid temperature fluctuations that could alter the solubility.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature. Weigh the container with the residue on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtered solution (L))

UV-Vis Spectrophotometry for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

Sample Preparation and Analysis:

-

Carefully withdraw a small aliquot of the clear supernatant and filter it to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility (mol/L) = Concentration of diluted solution (mol/L) x Dilution Factor

The solubility can then be converted to g/L using the molecular weight of this compound.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

An In-Depth Technical Guide on the Core Mechanism of Action of 2,4,6-Triphenylpyrylium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triphenylpyrylium perchlorate is a cationic organic salt that has garnered attention for its potential applications in various biomedical fields, primarily owing to its properties as a photosensitizer. This technical guide delineates the core mechanism of action of 2,4,6-triphenylpyrylium, focusing on its role in photodynamic therapy (PDT), and its associated antifungal and anticancer activities. The document summarizes the current understanding of its cellular uptake, subcellular localization, and the subsequent molecular signaling pathways it triggers upon activation. While specific quantitative data for the perchlorate salt is limited in publicly accessible literature, this guide provides a comprehensive overview based on the activities of the 2,4,6-triphenylpyrylium cation and closely related analogs.

Introduction

Pyrylium salts are a class of heterocyclic organic compounds characterized by a positively charged six-membered ring containing one oxygen atom. The 2,4,6-triphenylpyrylium cation, in particular, is a stable derivative that has been explored for its biological activities. Its lipophilic and cationic nature plays a crucial role in its cellular interactions. The primary mechanism of action of 2,4,6-triphenylpyrylium in a biological context is as a photosensitizer, which, upon activation by light of a specific wavelength, initiates a cascade of events leading to cell death. This property is the foundation for its potential use in photodynamic therapy for cancer and other diseases. Additionally, its ability to disrupt mitochondrial function contributes to its antifungal properties.

Core Mechanism of Action: Photodynamic Therapy

The principal mechanism of action of 2,4,6-triphenylpyrylium is centered on its function as a photosensitizer in photodynamic therapy (PDT). This process involves three key components: the photosensitizer, light, and molecular oxygen.

2.1. Cellular Uptake and Subcellular Localization

Due to its lipophilic and cationic structure, 2,4,6-triphenylpyrylium can readily cross cellular membranes. It is widely accepted that such compounds tend to accumulate in mitochondria, driven by the high negative mitochondrial membrane potential. This selective localization is a key aspect of its targeted cytotoxic effect.

2.2. Generation of Reactive Oxygen Species (ROS)

The photodynamic action is initiated when 2,4,6-triphenylpyrylium absorbs photons of a specific wavelength, transitioning it from its ground state to an excited singlet state. Through a process called intersystem crossing, it then converts to a longer-lived excited triplet state. In this triplet state, the photosensitizer can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent. This is known as a Type II photochemical reaction. Alternatively, the excited photosensitizer can react with biological substrates to produce other reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals via a Type I reaction.

The generation of ROS within the mitochondria is particularly detrimental, as this organelle is central to cellular metabolism and apoptosis regulation.

Signaling Pathways

The oxidative stress induced by the ROS generated during PDT triggers a cascade of signaling events, primarily culminating in apoptosis (programmed cell death).

3.1. Mitochondrial-Mediated Apoptosis (Intrinsic Pathway)

The localization of 2,4,6-triphenylpyrylium and subsequent ROS production in the mitochondria directly initiates the intrinsic apoptotic pathway.

-

Mitochondrial Permeability Transition: ROS-induced damage to the mitochondrial membranes leads to the opening of the mitochondrial permeability transition pore (mPTP).

-

Disruption of Mitochondrial Membrane Potential: The opening of the mPTP and oxidative damage lead to the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases pro-apoptotic proteins, most notably cytochrome c, into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular proteins.

3.2. Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of mitochondrial-mediated apoptosis. The anti-apoptotic members, such as Bcl-2, can be targeted and damaged by PDT, shifting the balance towards the pro-apoptotic members like Bax and Bak. This further promotes the release of cytochrome c. Overexpression of Bcl-2 has been shown to confer resistance to PDT-induced apoptosis by preventing caspase activation.

The following diagram illustrates the proposed signaling pathway for 2,4,6-triphenylpyrylium-mediated photodynamic therapy.

Proposed signaling pathway of 2,4,6-triphenylpyrylium in photodynamic therapy.

Antifungal Mechanism of Action

The antifungal activity of pyrylium salts, including 2,4,6-triphenylpyrylium analogs, is also linked to mitochondrial dysfunction. In fungi such as Candida albicans, these compounds have been shown to inhibit mitochondrial function and fusion. This leads to a depletion of cellular ATP, an increase in ROS production, and ultimately, fungal cell death. The specific molecular targets within the fungal mitochondria are a subject of ongoing research.

Data Presentation

A comprehensive search of the scientific literature did not yield specific IC50 or other quantitative efficacy values for this compound against named cancer cell lines or fungal species. Research in this area has often focused on the synthesis and photochemical properties of pyrylium salts, with less emphasis on their quantitative biological effects. The table below is presented as a template for the type of data that would be crucial for evaluating the potential of this compound and should be a focus of future research.

| Compound | Cell Line/Organism | Assay Type | Endpoint | Value (µM) | Light Dose (J/cm²) |

| This compound | e.g., HeLa (Cervical Cancer) | Cytotoxicity | IC50 | Data not available | e.g., 10 |

| This compound | e.g., A549 (Lung Cancer) | Cytotoxicity | IC50 | Data not available | e.g., 10 |

| This compound | e.g., Candida albicans | Antifungal Susceptibility | MIC | Data not available | N/A |

Experimental Protocols

6.1. In Vitro Photodynamic Therapy Protocol

The following diagram represents a general workflow for assessing the in vitro photodynamic efficacy of a photosensitizer like this compound.

General experimental workflow for in vitro photodynamic therapy studies.

Methodology Details:

-

Cell Seeding: Adherent cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Photosensitizer Incubation: The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). The compound should be dissolved in a suitable solvent like DMSO, with the final DMSO concentration in the medium kept below 0.5%. Incubation is typically carried out for 4-24 hours in the dark.

-

Irradiation: After incubation, cells are washed with PBS and fresh medium is added. The cells are then exposed to light of a specific wavelength (corresponding to the absorption maximum of the pyrylium salt, typically in the visible range) using a light source with a defined power density. The total light dose is measured in J/cm².

-

Post-Irradiation Incubation: Cells are returned to the incubator for a further 24-72 hours.

-

Cell Viability Assay (MTT): MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is read at 570 nm. The IC50 value is calculated from the dose-response curve.

6.2. Mitochondrial Membrane Potential Assay

-

Cells are treated with this compound and irradiated as described above.

-

During the final 30 minutes of incubation, a fluorescent probe such as Tetramethylrhodamine, Ethyl Ester (TMRE) is added to the medium.

-

Cells are then washed and analyzed by fluorescence microscopy or flow cytometry. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.

Conclusion

The primary mechanism of action of this compound is as a photosensitizer that, upon light activation, generates reactive oxygen species, leading to mitochondrial-mediated apoptosis. This makes it a potential candidate for photodynamic therapy. Its ability to disrupt mitochondrial function also underlies its antifungal activity. While the conceptual framework of its mechanism is established, a significant gap exists in the literature regarding specific quantitative efficacy data and detailed molecular signaling pathways for this particular compound. Further research is warranted to quantify its therapeutic potential and to elucidate the precise molecular targets and signaling events to facilitate its development for clinical applications.

2,4,6-Triphenylpyrylium Perchlorate: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for the handling and use of 2,4,6-Triphenylpyrylium perchlorate. This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. The guide consolidates critical safety information, including physical and chemical properties, known hazards, personal protective equipment protocols, and emergency procedures. All quantitative data is presented in tabular format for clarity, and logical workflows for hazard mitigation are illustrated using diagrams.

Introduction

This compound is an organic salt that sees use in various chemical syntheses and research applications. Its utility is derived from the reactive pyrylium cation, which can act as a precursor for the synthesis of other heterocyclic compounds. However, the presence of the perchlorate anion introduces significant hazards, primarily related to its strong oxidizing and potentially explosive nature. A thorough understanding of these risks and the implementation of stringent safety protocols are imperative for its safe use in a research and development setting.

Physicochemical and Hazard Data

The following tables summarize the key physical, chemical, and hazard information for this compound and its constituent ions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₃H₁₇ClO₅ |

| Molecular Weight | 408.84 g/mol [1][2] |

| Appearance | Yellow crystalline solid |

| Melting Point | Decomposes around 244°C (for the related 2,4,6-trimethylpyrylium perchlorate) |

| Solubility | Soluble in polar organic solvents such as acetonitrile, ethanol, and methanol.[3] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation. |

| Oxidizing Solids | Category 1 | Danger | H271: May cause fire or explosion; strong oxidizer.[4] |

Note: The GHS classification is based on the known hazards of the perchlorate anion and related pyrylium salts. The toxicological properties of this compound have not been fully investigated.

Core Hazards

The primary hazards associated with this compound stem from the reactivity of the perchlorate anion.

3.1. Fire and Explosion Hazard

Perchlorate salts are powerful oxidizing agents.[4] this compound, being an organic perchlorate, is of particular concern as it contains both a fuel (the organic cation) and an oxidizer (the perchlorate anion) within the same molecule. This combination can lead to a substance that is sensitive to heat, shock, and friction.

-

Risk of Explosion: Many organic perchlorate salts are extremely sensitive explosives.[5] The explosive nature is associated with the chemical bonding of the perchlorate ion and its interactions with the surrounding molecules.[6]

-

Strong Oxidizer: It can initiate or accelerate the combustion of other materials.[4] Contact with combustible materials, reducing agents, or finely powdered metals may cause fire or explosion.[4]

3.2. Health Hazards

While specific toxicity data for this compound is limited, the known effects of similar compounds and the perchlorate ion indicate several health risks.

-

Irritation: The compound is irritating to the skin, eyes, and respiratory system.[7] Inhalation may cause respiratory tract irritation.

-

Harmful if Swallowed: Acute oral toxicity is a concern.[4]

-

Thyroid Disruption: The perchlorate anion is known to interfere with iodide uptake by the thyroid gland, which can disrupt the production of thyroid hormones.[8] While this is more of a concern with chronic exposure to inorganic perchlorates in drinking water, it is a potential long-term health effect to be aware of.

Safety Precautions and Protocols

Strict adherence to the following safety protocols is mandatory when handling this compound.

4.1. Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Designated Area: If possible, designate a specific area within the laboratory for working with this and other high-hazard materials.

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing or explosion.[9] |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |

| Body | Laboratory Coat and Apron | A flame-resistant lab coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |

| Respiratory | Respirator (if necessary) | If engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used. |

4.3. Handling and Storage

-

Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[4]

-

Incompatible Materials: Store separately from combustible materials, reducing agents, strong acids, and finely powdered metals.[5][10]

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container. Avoid storage in areas with significant temperature fluctuations.

-

Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Table 4: First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

6.1. Spills and Leaks

-

Evacuation: Evacuate all non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. Use non-sparking tools.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.

6.2. Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do NOT use water, as it may spread contamination.

-

Evacuation: In the event of a fire, evacuate the area immediately and contact emergency services.

-

Self-Contained Breathing Apparatus: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Hazard and Control Logic

The following diagram illustrates the logical relationship between the identified hazards of this compound and the corresponding control measures.

Caption: Relationship between hazards and control measures.

Conclusion

This compound is a valuable research chemical that must be handled with the utmost care due to its significant fire, explosion, and health hazards. A proactive approach to safety, including the consistent use of appropriate engineering controls, personal protective equipment, and adherence to established protocols, is essential for mitigating the risks associated with its use. All personnel must be thoroughly trained on the hazards and emergency procedures outlined in this guide before commencing any work with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. ampac.us [ampac.us]

- 5. concordia.ca [concordia.ca]

- 6. techexplorist.com [techexplorist.com]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. dtsc.ca.gov [dtsc.ca.gov]

- 9. nj.gov [nj.gov]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Triphenylpyrylium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-triphenylpyrylium perchlorate, a vital organic compound with applications in various scientific fields, including photochemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, offering valuable data for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the UV-Vis data is specific to the perchlorate salt, the NMR and IR data are based on closely related analogues, such as the tetrafluoroborate and tosylate salts, due to the limited availability of specific data for the perchlorate form. These analogues are structurally very similar, and their spectroscopic data provide a reliable approximation for this compound.

Table 1: ¹H NMR Spectroscopic Data (Approximated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.18-9.24 | s | 2H | H-3, H-5 (pyrylium ring) |

| ~8.61-8.67 | d | 6H | ortho-H of phenyl at C2, C6 and C4 |

| ~7.84-7.94 | m | 9H | meta- and para-H of phenyl rings |

Note: Data is based on the tetrafluoroborate and tosylate salts in DMSO-d₆. The chemical shifts are expected to be very similar for the perchlorate salt.

Table 2: ¹³C NMR Spectroscopic Data (Approximated)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0-170.5 | C-4 (pyrylium ring) |

| ~165.1-165.5 | C-2, C-6 (pyrylium ring) |

| ~135.0-135.6 | ipso-C of phenyl at C4 |

| ~132.4-132.9 | para-C of phenyl rings |

| ~128.8-130.5 | ortho- and meta-C of phenyl rings |

| ~115.1-115.6 | C-3, C-5 (pyrylium ring) |

Note: Data is based on the tetrafluoroborate and tosylate salts in DMSO-d₆. The chemical shifts are expected to be very similar for the perchlorate salt.

Table 3: IR Spectroscopic Data (Approximated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3066-3069 | Medium | C-H stretching (aromatic) |

| ~1621-1624 | Strong | C=C stretching (pyrylium ring) |

| ~1592-1600 | Strong | C=C stretching (phenyl rings) |

| ~1448-1468 | Medium | C-C stretching (in-ring) |

| ~1194-1199 | Strong | C-O-C asymmetric stretching (pyrylium ring) |

| ~1090-1122 | Very Strong | ClO₄⁻ anion stretching |

| ~763-767 | Strong | C-H out-of-plane bending (aromatic) |

Note: Data is based on the tosylate and tetrafluoroborate salts. The strong absorption around 1100 cm⁻¹ is characteristic of the perchlorate anion.

Table 4: UV-Vis Spectroscopic Data

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| 355 | Not Reported | Acetonitrile |

| 405 | Not Reported | Acetonitrile |

Note: This data is specific to this compound.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire at least 1024 scans.

-

Use the residual solvent peak as an internal reference.

-

Process the data using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Average at least 16 scans to improve the signal-to-noise ratio.

-

2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile) of a known concentration (e.g., 1 x 10⁻³ M).

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record the absorbance spectra of the sample solutions from 200 to 800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

If molar absorptivity is to be determined, ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Thermal Stability of 2,4,6-Triphenylpyrylium Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenylpyrylium perchlorate is an aromatic organic salt belonging to the pyrylium salt family. These compounds are characterized by a positively charged six-membered heterocyclic ring containing an oxygen atom. The unique electronic structure of the pyrylium ring, coupled with the presence of the perchlorate anion, imparts specific chemical and physical properties to the molecule, including its thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, including as a photosensitizer, a catalyst in organic synthesis, and as a potential component in energetic materials. This technical guide provides a comprehensive overview of the thermal stability of this compound, including quantitative data from related compounds, detailed experimental protocols, and a proposed decomposition pathway.

Thermal Stability Analysis

The thermal stability of organic salts is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions and exothermic or endothermic decomposition processes.

Quantitative Thermal Analysis Data

The following table summarizes the expected thermal properties based on data from analogous compounds.

| Parameter | Expected Value/Range | Method | Notes |

| Decomposition Onset (Tonset) | ~250 - 350 °C | TGA | Estimated based on data for related triarylpyrylium salts. The perchlorate anion may influence the onset temperature. |

| Peak Decomposition Temp. (Tpeak) | ~300 - 400 °C | DSC | Expected to be an exothermic event due to the oxidative nature of the perchlorate anion. |

| Mass Loss | Significant | TGA | Decomposition is expected to lead to the evolution of gaseous products, resulting in a substantial loss of mass. |

| Decomposition Enthalpy (ΔHd) | Exothermic | DSC | The reaction between the organic cation and the perchlorate anion is expected to release a significant amount of energy. |

Experimental Protocols

To ensure reproducibility and accuracy in the thermal analysis of this compound, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and weight loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition from the atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or copper pan. A pinhole may be made in the lid to allow for the escape of gaseous decomposition products.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range.

-

-

Data Analysis: Record the differential heat flow as a function of temperature. Endothermic peaks typically represent melting or phase transitions, while exothermic peaks indicate decomposition or other chemical reactions. The area under the peak corresponds to the enthalpy change of the process.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a complex process involving the breakdown of both the pyrylium cation and the perchlorate anion, likely proceeding through a redox reaction.

The proposed decomposition pathway can be described as follows:

-

Initiation: Upon heating, an intramolecular electron transfer is proposed to occur from the electron-rich triphenylpyrylium cation to the perchlorate anion. This results in the formation of a pyrylium radical and a perchlorate radical.

-

Pyrylium Cation Fragmentation: The highly unstable pyrylium radical undergoes rapid ring-opening and fragmentation, leading to the formation of various aromatic species such as benzene and biphenyl, as well as a non-volatile carbonaceous residue.

-

Perchlorate Anion Decomposition: The perchlorate radical is also highly unstable and decomposes to form various chlorine oxides (e.g., ClO₂, ClO₃) and molecular oxygen. These species are strong oxidizing agents.

-

Secondary Reactions: The highly reactive species generated in the initial decomposition steps undergo further reactions. The aromatic fragments and the carbonaceous residue are oxidized by the chlorine oxides and oxygen, leading to the formation of final gaseous products, including carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx, if decomposition occurs in air), and hydrogen chloride (HCl).

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the thermal stability of this compound.

Conclusion

This compound is expected to be a thermally stable organic salt, with decomposition likely commencing above 250 °C. The decomposition process is anticipated to be a complex, exothermic redox reaction between the pyrylium cation and the perchlorate anion, leading to the formation of various gaseous products and a carbonaceous residue. The provided experimental protocols for TGA and DSC offer a standardized approach for the detailed characterization of its thermal properties. A thorough understanding of the thermal stability and decomposition pathway is paramount for the safe handling and effective application of this compound in research and development. Further studies, including evolved gas analysis (EGA-MS or TGA-FTIR), are recommended to definitively identify the decomposition products and validate the proposed mechanism.

References

The Dawn of a Versatile Cation: A Technical Guide to the Discovery and History of Pyrylium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of pyrylium salts, a class of cationic aromatic heterocycles that have evolved from a chemical curiosity to indispensable tools in modern organic synthesis, materials science, and drug development. We delve into the seminal initial discoveries, detail key synthetic methodologies with explicit experimental protocols, and present a consolidated view of their physicochemical properties. This guide is designed to serve as a valuable resource for researchers leveraging the unique reactivity and photophysical characteristics of pyrylium salts in their scientific endeavors.

A Serendipitous Discovery and a Century of Progress

The story of pyrylium salts begins in 1911 with the pioneering work of Adolf von Baeyer, who, while investigating the reactions of glutacondialdehyde, serendipitously synthesized the first derivative of this new class of compounds.[1][2][3][4][5] Initially, the highly reactive nature and inherent instability of the parent pyrylium cation in aqueous media limited its exploration. For nearly half a century, pyrylium chemistry remained a relatively niche area of study.

The 1960s marked a renaissance for pyrylium salts, with a surge in research that unveiled their remarkable potential as versatile synthetic intermediates.[1][2][3] Scientists began to appreciate the electrophilic character of the pyrylium ring, which renders it susceptible to nucleophilic attack at the α (2,6) and γ (4) positions. This reactivity became the cornerstone for the synthesis of a vast array of other heterocyclic systems, most notably pyridines and pyridinium salts.

Key Synthetic Methodologies: From Classic Reactions to Modern Approaches

The accessibility of pyrylium salts is a key factor in their widespread use. Several robust synthetic methods have been developed over the years, each with its own advantages in terms of substrate scope and reaction conditions.

The Baeyer Method (from 1,5-Diketones)

The classical approach, stemming from Baeyer's era, involves the acid-catalyzed cyclization and dehydration of 1,5-diketones. This method is particularly useful for the synthesis of symmetrically substituted pyrylium salts.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Perchlorate from 1,3,5-Triphenyl-1,5-pentanedione

-

Reagents: 1,3,5-Triphenyl-1,5-pentanedione, 70% Perchloric Acid, Acetic Anhydride.

-

Procedure: A solution of 1,3,5-triphenyl-1,5-pentanedione (1.0 g) in acetic anhydride (10 mL) is prepared. To this solution, 70% perchloric acid (0.5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 1 hour, during which a yellow precipitate forms. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.

-

Yield: Typically > 90%.

The Balaban-Nenitzescu-Praill Synthesis

A significant advancement in pyrylium salt synthesis was the development of the Balaban-Nenitzescu-Praill reaction. This method allows for the preparation of a wide variety of pyrylium salts, including those with alkyl substituents, from simple and readily available starting materials like tert-butanol and acetic anhydride in the presence of a strong acid.[6][7]

Experimental Protocol: Synthesis of 2,4,6-Trimethylpyrylium Perchlorate

-

Reagents: tert-Butanol, Acetic Anhydride, 70% Perchloric Acid.

-

Procedure: Acetic anhydride (250 mL) is cooled in an ice-salt bath. 70% perchloric acid (43 mL) is added dropwise with vigorous stirring, maintaining the temperature below 10°C. tert-Butanol (50 g) is then added dropwise over 30 minutes, keeping the temperature below 30°C. The mixture is then heated to 100°C for 15 minutes. Upon cooling, the pyrylium salt precipitates and is collected by filtration, washed with a small amount of cold acetic acid, followed by diethyl ether, and then dried.

-

Yield: ~50-60%.[8]

Synthesis from Chalcones

A widely used and versatile method involves the reaction of a chalcone (an α,β-unsaturated ketone) with a methyl ketone in the presence of an acid catalyst. This approach allows for the synthesis of unsymmetrically substituted triarylpyrylium salts.[1][9][10][11][12][13]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

-

Reagents: Chalcone (Benzalacetophenone), Acetophenone, Tetrafluoroboric acid (HBF₄).

-

Procedure: A mixture of chalcone (20.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) is dissolved in 1,2-dichloroethane (100 mL). To this solution, 48% aqueous tetrafluoroboric acid (20 mL) is added dropwise with stirring. The mixture is then refluxed for 2 hours. After cooling, diethyl ether is added to precipitate the product. The yellow crystalline solid is collected by filtration, washed with diethyl ether, and dried.

-

Yield: 60-70%.[14]

One-Pot Synthesis from Aldehydes and Ketones

For efficiency, a one-pot synthesis of 2,4,6-triarylpyrylium salts directly from an aldehyde and two equivalents of a methyl ketone has been developed. This method obviates the need for the prior isolation of the chalcone intermediate.

Experimental Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

-

Reagents: Benzaldehyde, Acetophenone, Boron trifluoride etherate (BF₃·OEt₂).

-

Procedure: A mixture of benzaldehyde (10.6 g, 0.1 mol) and acetophenone (24.0 g, 0.2 mol) is heated to 100°C. Boron trifluoride etherate (14.2 g, 0.1 mol) is added dropwise. The reaction is maintained at 100°C for 2 hours. After cooling, the solidified mass is triturated with diethyl ether. The resulting yellow solid is collected by filtration, washed with diethyl ether, and dried.

-

Yield: ~65%.[15]

Physicochemical Properties: A Quantitative Overview

Pyrylium salts exhibit distinct and tunable photophysical properties, which are highly dependent on the substitution pattern of the pyrylium ring. These properties are crucial for their applications in areas such as fluorescent probes and photosensitizers.

| Pyrylium Salt Derivative | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Reference(s) |

| 2,4,6-Triphenylpyrylium Tetrafluoroborate | Acetonitrile | 412 | 38,000 | 470 | 0.65 | |

| 2,4,6-Trimethylpyrylium Perchlorate | Acetonitrile | 290 | 9,500 | - | - | [16] |

| 2-Methyl-4,6-diphenylpyrylium Perchlorate | Acetonitrile | 375 | 25,000 | 435 | 0.52 | [8][17] |

| 4-(p-Methoxyphenyl)-2,6-diphenylpyrylium Perchlorate | Acetonitrile | 455 | 50,000 | 510 | 0.88 | |

| 2,4,6-Tris(p-methoxyphenyl)pyrylium Perchlorate | Acetonitrile | 475 | 62,000 | 525 | 0.92 |

Reactivity and Reaction Mechanisms

The core of pyrylium salt chemistry lies in its reactivity towards nucleophiles. The positively charged oxygen atom strongly withdraws electron density from the ring, making the α and γ positions highly electrophilic.

Reaction with Primary Amines: The Gateway to Pyridiniums

One of the most significant reactions of pyrylium salts is their conversion to pyridinium salts upon reaction with primary amines. This transformation, which forms the basis for the widely used "Katritzky salts," proceeds via a nucleophilic attack on the pyrylium ring, followed by ring-opening and subsequent ring-closure.

This reaction is highly efficient and has been instrumental in the development of methodologies for the deamination of primary amines and for the construction of complex molecular architectures.

Applications in Drug Development and Biomedical Research

The unique properties of pyrylium salts have led to their emergence as powerful tools in drug discovery and biomedical research.

-

Fluorescent Probes for Bioimaging: The inherent fluorescence of many pyrylium derivatives, coupled with their ability to be targeted to specific cellular compartments like mitochondria, makes them excellent candidates for live-cell imaging.[15] Their fluorescence properties can be modulated to respond to changes in the cellular environment, such as pH.

-

Photosensitizers in Photodynamic Therapy (PDT): Pyrylium and its chalcogen analogs (thiopyrylium and selenopyrylium salts) can act as potent photosensitizers.[10][14][17] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce localized cell death, a principle exploited in photodynamic cancer therapy.

-

Antifungal Agents: Recent studies have identified pyrylium salts with significant antifungal activity, opening up new avenues for the development of novel therapeutic agents to combat fungal infections.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selenopyrylium photosensitizer for photodynamic therapy related in structure to the antitumor agent AA1 with potent in vivo activity and no long-term skin photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and optical spectroscopy of pyrylium chloride salts for tunable lasers and biomedical imaging - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. tdx.cat [tdx.cat]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2,4,6-Triphenylpyrylium Perchlorate as a Photocatalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4,6-triphenylpyrylium perchlorate as a versatile photocatalyst in various chemical transformations. The information is intended to guide researchers in leveraging this powerful catalyst for applications ranging from organic synthesis to environmental remediation.

Overview of this compound in Photocatalysis

This compound is a commercially available organic salt that has garnered significant attention as a metal-free photocatalyst. Its strong absorption in the visible light spectrum, high excited-state oxidation potential, and stability make it an attractive alternative to traditional transition metal-based photocatalysts. Upon irradiation with visible light, it can initiate a variety of chemical reactions through single-electron transfer (SET) pathways.

Key Advantages:

-

Metal-Free: Avoids potential contamination of products with heavy metals, which is particularly crucial in pharmaceutical synthesis.

-

Visible Light Activation: Utilizes a readily available and less-damaging energy source compared to UV light.

-

High Oxidizing Power: The excited state of the pyrylium cation is a potent oxidant, capable of activating a wide range of organic substrates.

-

Versatility: It can be employed in a diverse array of transformations, including cycloadditions, polymerizations, and degradation of organic pollutants.[1]

Application in Organic Synthesis: [3+2] Cycloaddition for the Synthesis of Tetrasubstituted Pyrroles

One of the notable applications of 2,4,6-triarylpyrylium salts is in the synthesis of highly substituted nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. A prime example is the redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts to afford tetrasubstituted pyrroles.[2] In this reaction, the pyrylium salt serves a dual role as both the photosensitizer and a reactant.[2]

Experimental Protocol: General Procedure for the Photocatalytic [3+2] Cycloaddition

Materials:

-

2H-azirine derivative (1.5 equiv.)

-

This compound (1.0 equiv.)

-

Anhydrous acetonitrile (MeCN)

-

5 mL crimp-seal vial with a magnetic stir bar

-

Blue LEDs (455 nm) with a cooling fan

-

Standard laboratory glassware and purification supplies (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

-

In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stir bar, add the 2H-azirine derivative (0.3 mmol, 1.5 equiv.) and this compound (0.2 mmol, 1.0 equiv.).

-

Dissolve the solids in anhydrous acetonitrile (4.0 mL).

-

Seal the vial and degas the reaction mixture using three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the vial in a reaction setup equipped with 455 nm blue LEDs and a cooling fan to maintain the reaction temperature at approximately 25 °C.

-

Irradiate the reaction mixture for 15–24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted pyrrole.

Quantitative Data: Substrate Scope of the [3+2] Cycloaddition Reaction

The following table summarizes the yields for the synthesis of various tetrasubstituted pyrroles using a similar 2,4,6-triphenylpyrylium tetrafluoroborate catalyst. The yields are indicative of the general efficiency of this transformation.

| Entry | 2H-Azirine Substituent (R1) | 2,4,6-Triphenylpyrylium Salt Substituent (R2) | Product Yield (%) |

| 1 | Phenyl | H | 65 |

| 2 | 4-Methoxyphenyl | H | 62 |

| 3 | 4-Chlorophenyl | H | 58 |

| 4 | 4-Bromophenyl | H | 55 |

| 5 | 2-Naphthyl | H | 60 |

| 6 | Phenyl | 4-Methoxy | 52 |

| 7 | Phenyl | 4-Chloro | 50 |

Data adapted from a study using 2,4,6-triphenylpyrylium tetrafluoroborate, which is expected to have similar reactivity to the perchlorate salt.[2]

Reaction Mechanism and Workflow

The proposed mechanism involves the initial photoexcitation of the 2,4,6-triphenylpyrylium cation (TPP⁺) to its excited state (TPP⁺*). This is followed by a single-electron transfer from the 2H-azirine to the excited photocatalyst, generating an azaallenyl radical cation and a triarylpyranyl radical. These two radical species then couple, and subsequent rearomatization and proton loss lead to the formation of the tetrasubstituted pyrrole product.

Application in Environmental Remediation: Degradation of Organic Pollutants

2,4,6-Triphenylpyrylium salts supported on materials like silica have shown high efficiency in the photocatalytic degradation of persistent organic pollutants, such as 2,4-dichlorophenol (DCP). This highlights their potential in wastewater treatment applications.

Experimental Protocol: General Procedure for Photocatalytic Degradation of 2,4-Dichlorophenol

Materials:

-

This compound immobilized on silica gel (e.g., 3 wt%)

-

2,4-Dichlorophenol (DCP)

-

Deionized water

-

Batch reactor with a light source (e.g., solar simulator or high-pressure mercury lamp)

-

Magnetic stirrer

-

Analytical equipment for monitoring DCP concentration (e.g., HPLC)

Procedure:

-

Prepare a stock solution of 2,4-dichlorophenol in deionized water.

-

In the batch reactor, suspend the immobilized this compound photocatalyst in the DCP solution at a desired concentration (e.g., 1 g/L of catalyst for a 50 mg/L DCP solution).

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

Irradiate the suspension with the light source while maintaining constant stirring.

-

At regular time intervals, withdraw aliquots of the suspension.

-

Filter the aliquots to remove the photocatalyst particles.

-

Analyze the filtrate using HPLC to determine the concentration of DCP.

-

Calculate the degradation efficiency as a function of time.

Quantitative Data: Degradation of 2,4-Dichlorophenol

The following table presents data on the degradation of 2,4-dichlorophenol under different conditions, illustrating the effect of the photocatalyst and reaction setup.

| Photocatalyst | Reactor Type | Irradiation Time (h) | DCP Degradation (%) |

| TPP⁺ on Silica | Discontinuous Batch | 5 | 87 |

| TPP⁺ in Zeolite Beta | Discontinuous Batch | 5 | 75 |

| TiO₂ (P-25) | Discontinuous Batch | 5 | ~95 |

| TPP⁺ on Silica | Recirculating Tubular | 5 | Low |

TPP⁺ denotes the 2,4,6-triphenylpyrylium cation. Data suggests that while TiO₂ shows higher overall degradation in a batch setup, the intrinsic activity of the supported TPP⁺ can be significantly higher. The recirculating setup was unfavorable for the supported TPP⁺ catalyst due to particle deposition.

Degradation Pathway and Workflow

The degradation of organic pollutants by this compound is initiated by the photo-induced generation of reactive oxygen species (ROS). The excited photocatalyst can interact with water or oxygen to produce hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are powerful oxidizing agents that can break down the complex organic pollutant into simpler, less harmful compounds, and ultimately to CO₂ and H₂O.

Application in Polymer Chemistry: Photoinduced Polymerization

Pyrylium salts, including this compound, are effective photoinitiators for various types of polymerization, such as cationic polymerization and free-radical polymerization.[1] They can be used to synthesize a wide range of polymers with controlled molecular weights and architectures.

Experimental Protocol: General Procedure for Photoinduced Cationic Polymerization

Materials:

-

Monomer (e.g., vinyl ether, styrene)

-

This compound (as photoinitiator)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Light source (e.g., LED lamp with appropriate wavelength)

-

Magnetic stirrer

-

Nitrogen or argon source

Procedure:

-

Dry all glassware thoroughly and assemble the reaction setup under an inert atmosphere (nitrogen or argon).

-

Add the desired amount of this compound to the reaction vessel.

-

Add the anhydrous solvent and stir to dissolve the photoinitiator.

-